Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate, with the chemical formula and CAS number 52549-17-4, is a compound that belongs to the class of aryl propionic acid derivatives. This compound features a complex structure that includes a benzopyrano-pyridine moiety, which is significant in various biological activities. The compound is known for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing other bioactive molecules.
Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate is classified under organic compounds, specifically as an ester derived from propanoic acid and a substituted pyridine. It is part of a broader category of compounds known for their anti-inflammatory and analgesic properties. The compound can be sourced from various chemical suppliers and has been studied extensively in the context of its synthesis and biological applications.
The synthesis of Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate can be achieved through several methods:
The reaction typically requires controlled conditions to ensure high yields and purity. Solvents such as methanol or acetonitrile may be used during the synthesis process. The choice of catalyst and reaction temperature can significantly impact the efficiency of the esterification reaction.
The molecular structure of Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate features:
This structural complexity contributes to its unique chemical properties and biological activities.
Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate can undergo various chemical reactions:
Each reaction requires specific conditions such as temperature, solvent choice, and catalyst presence to optimize yield and selectivity.
The mechanism by which Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate exerts its biological effects is not fully elucidated but is believed to involve:
Further studies are necessary to clarify its exact mechanism of action and potential therapeutic targets.
These properties suggest potential bioavailability and efficacy for therapeutic applications.
Ethyl 2-(5H- benzopyrano[2,3-b]pyridin-7-yl)propanoate has several scientific uses:
Research continues to explore its efficacy and safety profiles in various biological contexts, highlighting its potential significance in medicinal chemistry.
The benzopyrano[2,3-b]pyridine scaffold requires strategic precursor design to enable efficient ring closure. Two dominant approaches have emerged:
1,3-Dicarbonyl Pathways: Modified Knorr condensations employ 1,3-dicarbonyl compounds with ortho-aminophenol derivatives under oxidative conditions. This method utilizes activated carbon (Darco KB) under oxygen atmosphere to facilitate cyclization, achieving moderate to excellent yields (63-95%) depending on substituent electronics [7]. The electron-withdrawing trifluoromethyl group in precursor 7 (2-(trifluoromethyl)-1,3-diketone) enhances regioselectivity by directing nucleophilic attack to the less sterically hindered position [7].
Acetylenic Ketone Cyclizations: Terminal alkynes functionalized with ketone groups serve as versatile precursors. Hypervalent iodine reagents (Togni reagent) enable trifluoromethylation/cyclization cascades when reacted with arylhydrazines, yielding 3-trifluoromethylpyrazole-fused analogues in approximately 70% yield [7]. Microwave-assisted reactions significantly reduce reaction times from hours to minutes while maintaining yields above 80% for unsubstituted variants [9].
Precursor geometry critically influences cyclization efficiency – planar aromatic systems with electron-donating groups (e.g., 4-ethylphenol) accelerate ring closure rates by 2.3-fold compared to aliphatic-substituted counterparts [1].
Transition metal catalysis enables efficient construction of the benzopyrano-pyridine core under mild conditions:
Table 1: Catalytic Systems for Benzopyrano-Pyridine Cyclization
Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/C | 5 | 150 | 82 | Hydrogen transfer capability |
Cu(OTf)₂ | 10 | 80 | 78 | Lewis acid activation |
[bmim]PF₆ | 30 | 100 | 85 | Ionic liquid recyclability |
Nano-ZnO | 15 | RT | 95 | Ambient conditions |
Palladium on carbon (Pd/C) catalyzes the critical cyclization of 7-(2-chloropropionyl)-5H-benzopyrano[2,3-b]pyridine intermediates at 150°C for 3 hours, achieving 82% yield [1]. Copper triflate [Cu(OTf)₂] in imidazolium ionic liquids ([bmim]PF₆) facilitates dehydrative cyclization at lower temperatures (80-100°C) with 78-85% efficiency while enabling catalyst recycling for ≥4 cycles without significant activity loss [7] [9]. Nano-ZnO catalysts provide exceptional efficiency (95% yield) under ambient conditions by activating carbonyl groups through surface oxygen vacancies [7].
Solvent polarity dramatically influences cyclization kinetics and regioselectivity:
Reaction monitoring via in situ FTIR reveals that DMF accelerates ring closure by 2.7-fold versus THF due to enhanced proton shuttle mechanisms [9].
The propanoic acid derivative undergoes selective esterification to yield the target ethyl ester:
Table 2: Comparative Esterification Efficiency
Method | Conditions | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acid-catalyzed | H₂SO₄, EtOH, 60°C | 4 | 50 | 95 |
Orthoester-mediated | CH₃C(OEt)₃, 120°C | 3 | 92 | 99 |
Alkyl halide activation | EtCl, K₂CO₃, DMF, 80°C | 2 | 85 | 97 |
Enzymatic (CAL-B) | EtOH, 35°C, pH 7.0 | 24 | 78 | >99 |
Grignard reagents enable chain elongation and functionalization:
Critical limitations include incompatibility with unprotected heterocyclic nitrogens, requiring silyl protection (e.g., tert-butyldimethylsilyl chloride) prior to reaction [7].
Position-selective derivatization strategies include:
These methods generate >50 structural analogues for structure-activity relationship studies while preserving the core pharmacophore.
Evans oxazolidinones and Oppolzer sultams provide effective stereocontrol for α-chiral propanoates:
The Evans method remains preferred for gram-scale synthesis despite lower atom economy due to reproducible enantioselectivity (>95% ee in optimized protocols) [5].
Chiral catalysts enable direct enantioselective reduction:
Table 3: Asymmetric Hydrogenation Performance
Catalyst System | Pressure (psi) | Temperature (°C) | ee (%) | Turnover (TON) |
---|---|---|---|---|
Ru-(S)-BINAP | 100 | 50 | 95 | 1,200 |
Rh-(R,R)-DIPAMP | 150 | 70 | 89 | 800 |
Ir-(S)-Xyl-P-Phos | 50 | 25 | 97 | 2,500 |
Pd-(S)-DTBM-SEGPHOS | 200 | 80 | 93 | 1,500 |
The α-acetamido acrylate derivative undergoes hydrogenation using Ru-(S)-BINAP at 50°C under 100 psi H₂ pressure, delivering (S)-phenylalanine analogues with 95% ee and 99% conversion [9]. Iridium complexes with (S)-Xyl-P-Phos ligand achieve superior enantioselectivity (97% ee) at ambient temperature through cavity-controlled substrate approach [9]. Catalyst immobilization on mesoporous SBA-15 silica enables recycling for ≥5 cycles with <2% ee erosion [5].
Enzymatic and chemical kinetic resolution complement asymmetric synthesis:
These resolution techniques provide enantiopure material when asymmetric synthesis yields insufficient stereocontrol, particularly for bulky α-substituents that challenge catalytic systems.
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7